molecular formula C20H22FN3O B11443064 2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

Cat. No.: B11443064
M. Wt: 339.4 g/mol
InChI Key: LITYSFNLNUFQJW-UHFFFAOYSA-N
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Description

    2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide: is a complex organic compound with a unique structure.

  • It consists of an imidazo[1,2-a]pyridine core, which combines an imidazole ring with a pyridine ring.
  • The compound contains an ethyl group (C₂H₅) and a 4-fluorophenyl group (C₆H₄F) attached to the imidazo[1,2-a]pyridine scaffold.
  • Its systematic name reflects its substituents and connectivity: this compound.
  • Preparation Methods

  • Chemical Reactions Analysis

      2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide: can undergo various reactions:

    • Common reagents include halogens, reducing agents, and Lewis acids.
  • Scientific Research Applications

      Medicinal Chemistry: The compound exhibits diverse bioactivity

      Other Applications:

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H22FN3O

    Molecular Weight

    339.4 g/mol

    IUPAC Name

    2-ethyl-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

    InChI

    InChI=1S/C20H22FN3O/c1-4-14(5-2)20(25)23-19-18(15-6-8-16(21)9-7-15)22-17-12-13(3)10-11-24(17)19/h6-12,14H,4-5H2,1-3H3,(H,23,25)

    InChI Key

    LITYSFNLNUFQJW-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)F

    Origin of Product

    United States

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